Calhex 231
Overview
Description
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide is a structurally complex molecule with potential pharmacological applications. It has a molecular formula of C25H27ClN2O and a molecular weight of 406.9 g/mol. This compound is known to interact with calcium-sensing receptors, which are G protein-coupled receptors involved in calcium homeostasis.
Mechanism of Action
Target of Action
Calhex 231, also known as “Calhex-231” or “4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide”, primarily targets the Calcium-Sensing Receptor (CaSR) . The CaSR plays a fundamental role in extracellular calcium homeostasis in humans . It is also expressed in nonhomeostatic tissues and is involved in regulating diverse cellular functions .
Mode of Action
This compound acts as a negative allosteric modulator of the CaSR . It blocks the calcium-induced accumulation of inositol phosphate . This action is achieved by inhibiting the increases in [3H]inositol phosphates elicited by activating the human wild-type CaSR .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to suppress CaSR expression and downregulate autophagy by inhibiting the Ca2+/calmodulin-dependent-protein kinase-kinase-β (CaMKKβ)-AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (mTOR) pathway . It also inhibits the Itch-ubiquitin proteasome and TGF-β1/Smads pathways .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of high glucose levels. For instance, it has been shown to alleviate high glucose-induced myocardial fibrosis . .
Biochemical Analysis
Biochemical Properties
Calhex 231 interacts with the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis . It blocks increases in [3H]inositol phosphates elicited by activating the human wild-type CaSR .
Cellular Effects
In vascular smooth muscle cells (VSMCs), this compound has been shown to attenuate proinflammatory cytokine release . It also significantly decreases the proliferation of cardiac fibroblasts .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the activation of the human wild-type CaSR . This inhibition of CaSR leads to a decrease in the levels of inositol phosphates .
Dosage Effects in Animal Models
In animal models, this compound has been shown to ameliorate diabetic myocardial fibrosis in Type 1 Diabetes (T1D) rats . It also has a mitigating effect on traumatic hemorrhagic shock .
Chemical Reactions Analysis
The specific types of reactions that 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide undergoes are not well-documented. given its structure, it may participate in various organic reactions such as:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing the benzamide group to an amine.
Substitution: Halogen substitution reactions at the chloro position.
Common reagents and conditions for these reactions would include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigating its interaction with calcium-sensing receptors and its effects on calcium homeostasis.
Medicine: Exploring its potential as a therapeutic agent targeting calcium-sensing receptors, which are implicated in various diseases.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide include other benzamide derivatives and compounds that interact with calcium-sensing receptors. Some examples are:
NPS R-568: A known CaSR agonist.
Cinacalcet: Another CaSR modulator used in the treatment of hyperparathyroidism.
What sets 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide apart is its unique structural features, such as the naphthalen-1-ylethyl group and the specific stereochemistry of the cyclohexyl ring, which may confer distinct pharmacological properties.
Properties
IUPAC Name |
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29)/t17-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUQWWKTIWYEY-CQLNOVPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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